Human Pharmacokinetics: Prolonged Half-Life and Increased Distribution Volume vs. Vecuronium
Desdiacetylvecuronium bromide exhibits a terminal elimination half-life that is 3.4-fold longer than that of its parent compound, vecuronium bromide, in healthy human volunteers. This pharmacokinetic divergence directly underpins its role in prolonged paralysis observed in ICU settings. The comparison data were derived from a head-to-head study where 12 healthy volunteers received both compounds [1].
| Evidence Dimension | Terminal elimination half-life |
|---|---|
| Target Compound Data | 116 minutes (median, range 44-672) |
| Comparator Or Baseline | 34 minutes (median, range 25-61) |
| Quantified Difference | +82 minutes (3.4-fold increase) |
| Conditions | Human volunteers; adductor pollicis twitch tension model; capillary gas chromatography |
Why This Matters
Procurement of the correct metabolite standard is essential for developing LC-MS/MS methods that can accurately track its accumulation over time in pharmacokinetic studies, as a vecuronium standard would elute at a different retention time and provide an incorrect half-life for this metabolite.
- [1] Caldwell JE, Szenohradszky J, Segredo V, Wright PM, McLoughlin C, Sharma ML, Gruenke LD, Fisher DM, Miller RD. The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. J Pharmacol Exp Ther. 1994 Sep;270(3):1216-22. PMID: 7932174. View Source
